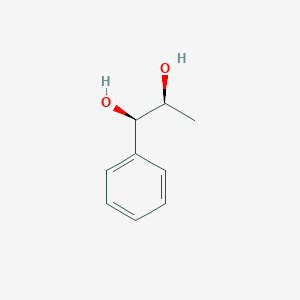

erythro-1-Phenylpropane-1,2-diol

Vue d'ensemble

Description

erythro-1-Phenylpropane-1,2-diol is a chiral organic compound with the molecular formula C9H12O2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its two stereocenters, which give it specific optical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of erythro-1-Phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using chiral catalysts. For example, the CBS (Corey-Bakshi-Shibata) reduction is a well-known method that employs borane and a chiral oxazaborolidine catalyst to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral ligands and transition metal catalysts to achieve the desired stereochemistry. The reaction conditions typically include high pressure and temperature to ensure efficient conversion.

Analyse Des Réactions Chimiques

Types of Reactions

erythro-1-Phenylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

Substituting Agents: Thionyl chloride, phosphorus tribromide

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, ethers

Applications De Recherche Scientifique

Chemistry

- Building Block : Erythro-1-Phenylpropane-1,2-diol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and fine chemicals .

Biology

- Enzyme Mechanisms : The compound is utilized in studies of metabolic pathways and enzyme reactions. It has been shown to interact with various enzymes, demonstrating potential for regioselective and enantioselective transformations 5.

Medicine

- Pharmaceutical Intermediate : this compound is investigated for its role in drug formulations targeting cardiovascular diseases and neurological disorders. Its stereochemistry plays a crucial role in the efficacy of these drugs .

Industry

- Manufacturing : The compound is employed in producing unsaturated polyester resins, antifreeze agents, and biofuels. Its chemical properties make it suitable for various industrial applications .

Case Studies

Case Study 1: Antiviral Activity

A study explored the antiviral properties of this compound against several viruses. The findings indicated that specific stereoisomers exhibited notable antiviral activity, suggesting potential therapeutic applications .

Case Study 2: Enantioselective Oxidation

Research involving Candida parapsilosis demonstrated the compound's capability for enantioselective oxidation processes. The study highlighted that different oxidoreductases acted on erythro and threo forms under varying conditions, yielding optically pure products with high enantiomeric excess .

Mécanisme D'action

The mechanism of action of erythro-1-Phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2R)-1-Phenylpropane-1,2-diol

- (1R,2S)-2-Phenylcyclopropanaminium

- (1R,2S)-2-Phenylcyclopropanamine

Uniqueness

erythro-1-Phenylpropane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct optical and chemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Compared to its enantiomers and diastereomers, this compound often exhibits different reactivity and selectivity in chemical reactions .

Activité Biologique

Erythro-1-Phenylpropane-1,2-diol, also known as (1R,2S)-1-Phenyl-1,2-propanediol, is a secondary alcohol with notable biological activity. This compound has gained attention in various fields of research due to its potential therapeutic applications and its role in biochemical processes. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.190 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 294.6 ± 20.0 °C |

| Melting Point | 97 °C |

| Flash Point | 144.0 ± 16.4 °C |

This compound exhibits various biological activities that can be attributed to its structural properties:

1. Anti-infective Properties

- The compound has shown potential as an anti-infective agent against various pathogens including bacteria and viruses. Research indicates that it may inhibit the growth of certain bacterial strains and exhibit antiviral activity against herpes simplex virus (HSV) and influenza virus .

2. Apoptosis Induction

- Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway .

3. Antioxidant Activity

- The compound acts as a free radical scavenger, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of this compound against HSV and reported a significant reduction in viral replication at specific concentrations. The study utilized cell cultures treated with varying doses of the compound and measured viral load using quantitative PCR techniques .

Case Study 2: Cancer Cell Apoptosis

In a recent study on breast cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, suggesting a mechanism for its anticancer effects .

Case Study 3: Antioxidant Effects

Research conducted on neuronal cells demonstrated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The findings suggest its potential use in neuroprotection strategies against oxidative damage .

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

Potential Therapeutic Uses:

- Antiviral Treatments: Development of antiviral medications targeting HSV and influenza.

- Cancer Therapy: Utilization in combination therapies for inducing apoptosis in resistant cancer cells.

- Neuroprotective Agents: Application in formulations aimed at reducing oxidative stress in neurodegenerative diseases.

Propriétés

IUPAC Name |

(1R,2S)-1-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZXSHFWDHNOW-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433365 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40421-52-1 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?

A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.

Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?

A2: Baker's yeast offers several benefits for this reaction:

- Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.

- Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.